Cas no 322-06-5 (4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione)
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1,3-Butanedione,4,4,4-trifluoro-2-methyl-1-phenyl-
- 4,4,4-TRIFLUORO-2-METHYL-1-PHENYL-BUTANE-1,3-DIONE
- 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
- 2-methyl-1-phenyl-4,4,4-trifluorobutane-1,3-dione
- 4,4,4-Trifluor-2-methyl-1-phenyl-butan-1,3-dion
- AC1L60YW
- AC1Q5ERG
- CHEMBL1092567
- CTK4G8378
- NSC42773
- SBB022071
- SureCN3648188
- AKOS000310251
- A923636
- DTXSID10285780
- MOOYLYCPAWODGB-UHFFFAOYSA-N
- CS-0240665
- NSC-42773
- EN300-229556
- 322-06-5
- SCHEMBL3648188
-
- MDL: MFCD04969830
- Inchi: 1S/C11H9F3O2/c1-7(10(16)11(12,13)14)9(15)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: MOOYLYCPAWODGB-UHFFFAOYSA-N
- SMILES: FC(C(C(C)C(C1C=CC=CC=1)=O)=O)(F)F
Computed Properties
- Exact Mass: 230.05547
- Monoisotopic Mass: 230.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.248
- Boiling Point: 255.6°Cat760mmHg
- Flash Point: 88.2°C
- Refractive Index: 1.461
- PSA: 34.14
- LogP: 2.63680
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313997-1g |
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 95% | 1g |
$513 | 2021-08-18 | |
| Fluorochem | 025840-1g |
4,4,4-Trifluoro-2-methyl-1-phenyl-butane-1,3-dione |
322-06-5 | 1g |
£144.00 | 2022-03-01 | ||
| Fluorochem | 025840-5g |
4,4,4-Trifluoro-2-methyl-1-phenyl-butane-1,3-dione |
322-06-5 | 5g |
£391.00 | 2022-03-01 | ||
| Chemenu | CM313997-1g |
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 95% | 1g |
$513 | 2023-02-02 | |
| Enamine | EN300-229556-0.05g |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 90% | 0.05g |
$44.0 | 2024-06-20 | |
| Enamine | EN300-229556-0.1g |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 90% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-229556-0.25g |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 90% | 0.25g |
$94.0 | 2024-06-20 | |
| Enamine | EN300-229556-0.5g |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 90% | 0.5g |
$148.0 | 2024-06-20 | |
| Enamine | EN300-229556-1.0g |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 90% | 1.0g |
$190.0 | 2024-06-20 | |
| Enamine | EN300-229556-2.5g |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione |
322-06-5 | 90% | 2.5g |
$314.0 | 2024-06-20 |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Suppliers
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Related Literature
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1. Ion-size recognition of Group 13 metals (Al3+, In3+) with modified β-diketonesQuyen T. H. Le,Shigeo Umetani,Masakazu Matsui J. Chem. Soc. Dalton Trans. 1997 3835
Additional information on 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
Professional Introduction to 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione (CAS No. 322-06-5)
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione, with the CAS number 322-06-5, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of β-diketones, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of multiple fluorine atoms in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione consists of a phenyl group attached to a butane chain with three fluorine atoms substituting at the 4-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating effects, which can influence its reactivity in various chemical transformations. The compound's stability under different conditions and its ability to participate in multiple reactions make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione is no exception and has been studied for its potential applications in the development of new pharmaceuticals. Its unique structural features allow it to serve as a building block for more complex molecules, including those with therapeutic properties.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds that exhibit various biological activities. For instance, studies have shown that derivatives of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione can act as intermediates in the preparation of compounds with anti-inflammatory and antimicrobial properties. These findings highlight the compound's potential as a starting material for drug discovery programs.
The use of computational methods has also been instrumental in understanding the behavior of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione. Advanced computational techniques allow researchers to predict its reactivity and optimize synthetic routes with greater precision. This approach has led to more efficient synthesis methods and has opened up new possibilities for incorporating this compound into larger molecular frameworks.
In addition to its pharmaceutical applications, 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione has found utility in materials science. Its ability to form stable complexes with other molecules makes it a valuable component in the development of advanced materials. For example, researchers have explored its use in creating novel polymers and coatings that exhibit enhanced durability and chemical resistance. These applications underscore the compound's versatility beyond traditional pharmaceutical uses.
The synthesis of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione itself is a testament to the progress made in synthetic organic chemistry. Modern synthetic strategies have enabled the efficient production of this compound on both laboratory and industrial scales. Techniques such as catalytic hydrogenation and fluorination reactions have been refined to produce high-purity samples suitable for further research and development.
The future prospects for 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione are promising as research continues to uncover new applications and improve synthetic methodologies. The growing demand for fluorinated compounds in pharmaceuticals and materials science ensures that this molecule will remain a subject of interest for years to come. As our understanding of its properties expands, so too will its potential contributions to science and industry.
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